Specific Scientific Field: Dermatology and hair biology.
Summary:WAY-316606: has been investigated as a potential hair growth promoter. Hair loss disorders can significantly impact psychological well-being, and finding effective treatments is crucial. Researchers discovered that Cyclosporine A (CsA), a hypertrichosis-inducing immunosuppressant, stimulates hair growth in humans As a lead compound, CsA led to the identification of secreted frizzled related protein 1 (SFRP1) as a key regulator of hair growth. SFRP1 inhibits the canonical Wnt/β-catenin pathway in the dermal papilla of human scalp hair follicles (HFs). Inhibition of SFRP1 using WAY-316606 enhanced hair shaft production and keratin expression, while preventing spontaneous hair follicle regression (catagen) .
Methods and Experimental Procedures:Microarray Analysis: Researchers analyzed gene expression profiles in CsA-treated human scalp HFs ex vivo to identify differentially expressed genes, including SFRP1.
Pharmacological Approach: WAY-316606, a specific SFRP1 antagonist, was used to modulate SFRP1 activity. Researchers applied it to human hair bulbs to assess its effects on hair growth.
Wnt Signaling Target: SFRP1 inhibition revealed Wnt signaling as a novel, non-immune-inhibitory CsA target.
Canonical β-Catenin Activity: SFRP1 regulates intrafollicular canonical Wnt/β-catenin activity.
Hair Growth Promotion: WAY-316606 emerged as a promising promoter of human hair growth.
Safety Consideration: Since WAY-316606 only enhances existing Wnt ligands, it avoids potential oncological risks associated with chronic Wnt over-activation .
Specific Scientific Field: Bone biology and osteoclast function.
Summary: WAY-316606 also exhibits effects on osteoclastogenesis. Researchers found that it attenuates osteoclast formation through dual modulation of canonical Wnt signaling. This has implications for bone health and potential therapeutic strategies for bone-related disorders .
Methods and Experimental Procedures:Cell Culture: Osteoclast precursor cells were cultured.
WAY-316606 Treatment: Researchers treated cells with WAY-316606.
Wnt Signaling Analysis: Canonical Wnt signaling activity was assessed.
Osteoclastogenesis Inhibition: WAY-316606 attenuated osteoclast formation.
Dual Modulation: It acted by modulating canonical Wnt signaling pathways.
Potential Therapeutic Implications: WAY-316606 may be explored for bone-related conditions .
Specific Scientific Field: Neuroscience and regenerative medicine.
Summary: WAY-316606 has been studied for its potential in spinal cord injury (SCI) recovery. Researchers developed a composite hydrogel containing WAY-316606. The hydrogel facilitated endogenous neural stem cell recruitment and neurite elongation, leading to motor function recovery in rats after SCI .
Methods and Experimental Procedures:Hydrogel Fabrication: Researchers created a double crosslinked biomimetic composite hydrogel containing WAY-316606.
Animal Model: Rats with SCI were used.
Behavioral Assessment: Motor function recovery was evaluated.
Neural Stem Cell Recruitment: WAY-316606 facilitated endogenous neural stem cell migration.
Neurite Elongation: Aligned PCL microfibers in the hydrogel guided neurite elongation.
Motor Function Recovery: The composite hydrogel significantly improved rat motor function after SCI .
WAY 316606 is a selective small-molecule inhibitor of the secreted Frizzled-Related Protein-1 (sFRP-1), which plays a significant role in the Wnt signaling pathway. The compound has a chemical formula of C18H19F3N2O4S2 and a molecular weight of approximately 484.94 g/mol. It is primarily utilized in research settings to investigate bone formation mechanisms and related metabolic bone diseases, such as osteoporosis. The compound is known for its ability to enhance Wnt signaling by inhibiting sFRP-1, thereby promoting osteoblast activity and increasing bone formation in various biological assays .
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
The primary biological activity of WAY 316606 is its inhibition of sFRP-1, which prevents this protein from antagonizing Wnt signaling. This action results in increased Wnt signaling, crucial for various cellular processes, particularly in osteoblasts where it promotes bone formation. In murine calvarial organ culture assays, WAY 316606 has been shown to enhance osteoblast activity and stimulate bone formation by up to 60% with an effective concentration (EC50) of about 1 nM .
The synthesis of WAY 316606 involves several steps:
WAY 316606 is primarily used in research to explore:
Additionally, preliminary studies suggest potential applications in stimulating hair follicle growth .
WAY 316606 has been studied for its specificity towards sFRP proteins. It exhibits a strong binding affinity for sFRP-1 (Kd value of 0.08 μM) while showing significantly weaker interactions with sFRP-2 (Kd value of 1 μM). This selectivity is crucial for its role as an effective inhibitor within the Wnt signaling pathway .
Several compounds share structural or functional similarities with WAY 316606, particularly those targeting the Wnt signaling pathway or acting as inhibitors of sFRP proteins:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
sFRP-2 Inhibitor | Inhibits sFRP-2 similar to WAY 316606 | Less selective than WAY 316606 |
Dkk1 Antagonist | Inhibits Dickkopf-related protein 1 | Targets a different aspect of Wnt signaling |
IWP-2 | Inhibits Porcupine enzyme involved in Wnt ligand processing | Acts upstream in the Wnt pathway |
WAY 316606's unique mechanism as a selective inhibitor of sFRP-1 distinguishes it from these compounds, making it particularly valuable for research focused on enhancing Wnt signaling specifically through this pathway .